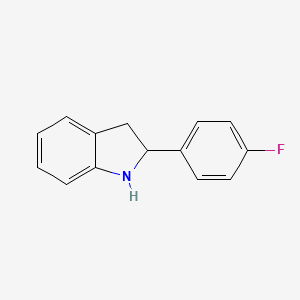

2-(4-Fluorophenyl)indoline

Description

Significance of Indoline (B122111) Core Structures in Synthetic Chemistry and Chemical Biology

The indoline core is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. ijpsr.commdpi.com This versatility has led to the development of a vast number of synthetic indole-based derivatives with a wide spectrum of biological activities. mdpi.combohrium.com The indole (B1671886) nucleus is a fundamental component of many natural and synthetic molecules with significant biological activity. bohrium.comwikipedia.org

Indoline derivatives are key components in a variety of bioactive compounds, including those with applications as:

Anticancer agents researchgate.netmdpi.com

Antimicrobial and antifungal agents chula.ac.thijpsr.comdergipark.org.tr

Anti-inflammatory drugs ijpsr.comresearchgate.net

Antiviral compounds ijpsr.comresearchgate.net

Antidepressants tandfonline.comannualreviews.org

The unique ability of the indole structure to mimic protein structures and bind to enzymes makes it a valuable scaffold for drug discovery. chula.ac.thijpsr.com The development of new synthetic methods to create diverse indoline derivatives is a major focus in medicinal chemistry, enabling the generation of large libraries of compounds for screening against various diseases. bohrium.commdpi.com

The Role of Fluorine Substitution in Aromatic Systems within Molecular Design

The introduction of fluorine into aromatic systems is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. tandfonline.commdpi.com The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance. tandfonline.commdpi.com However, its high electronegativity imparts profound changes to the electronic properties of the molecule. tandfonline.comnih.gov

Key effects of fluorine substitution in molecular design include:

Enhanced Metabolic Stability: Fluorine substitution at a site of potential metabolic oxidation can block this pathway, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. tandfonline.comnih.govacs.org This can lead to a longer drug half-life and increased bioavailability. tandfonline.comnih.gov

Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. tandfonline.comnih.gov This can improve membrane permeability and facilitate the transport of the compound to its target. annualreviews.orgtandfonline.commdpi.com

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence the binding affinity of the molecule to its biological target. nih.govacs.org

The strategic placement of fluorine atoms can lead to derivatives with improved potency and pharmacokinetic profiles. nih.govencyclopedia.pub For example, the presence of a 4-fluorophenyl group is a structural requirement for the biological activity of several synthetic statin drugs that lower cholesterol. nih.gov

Overview of Research Directions for 2-Arylindoline Derivatives

Research into 2-arylindoline derivatives, such as 2-(4-Fluorophenyl)indoline, is an active area of investigation with several promising directions. These compounds serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. musechem.comsmolecule.com

Current research focuses on several key areas:

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of 2-arylindolines is crucial, as different enantiomers of a chiral drug can have vastly different biological activities. whiterose.ac.ukresearchgate.net Kinetic resolution techniques have been successfully employed to separate enantiomers of N-Boc-2-arylindolines. whiterose.ac.ukresearchgate.net

Novel Therapeutic Agents: The 2-arylindoline scaffold is being explored for the development of new drugs targeting a range of diseases. For instance, derivatives have shown potential as anticancer agents by inhibiting cancer cell proliferation. smolecule.com They are also being investigated for their antimicrobial properties. smolecule.com

Understanding Structure-Activity Relationships: Studies are ongoing to understand how the conformation of 2-arylindoline derivatives, influenced by factors like π-π interactions, affects their biological activity. acs.orgnih.gov This knowledge is critical for the rational design of more potent and selective drug candidates.

Photoredox Catalysis: New synthetic methods, such as photoredox hydroarylation, are being developed to synthesize 2-arylindoline products under mild conditions. nih.gov

The table below summarizes some of the key properties of 2-(4-Fluorophenyl)indole (B182938), the parent indole of this compound.

| Property | Value | Source |

| Molecular Formula | C14H10FN | nih.gov |

| Molecular Weight | 211.23 g/mol | nih.gov |

| Melting Point | 190-192°C | |

| Appearance | Off-white to grey crystalline powder | |

| LogP | 3.9 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOTVARVLBUZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Catalyst-Substrate Interactions in Asymmetric Indoline (B122111) Synthesis

The asymmetric synthesis of 2-arylindolines, including 2-(4-Fluorophenyl)indoline, heavily relies on the precise interactions between the substrate and a chiral catalyst. These interactions are fundamental to achieving high enantioselectivity. Kinetic resolution of 2-arylindolines, for instance, has been accomplished using a combination of n-butyllithium and the chiral ligand sparteine (B1682161). nih.govwhiterose.ac.uk In this process, the N-tert-butoxycarbonyl (Boc) protected indoline is deprotonated by the chiral base system, leading to a configurationally stable organolithium intermediate at low temperatures (-78 °C). whiterose.ac.uk

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the energetics and geometries of these catalyst-substrate complexes. nih.gov For N-Boc-2-arylindolines, DFT calculations have been used to investigate the rotational barrier of the Boc group, a factor that can influence the stereochemical outcome. nih.govwhiterose.ac.uk These studies revealed that any potential steric hindrance between the tert-butoxy (B1229062) group and the 2-aryl substituent could be offset by favorable electrostatic or dispersion interactions, such as those between the carbonyl oxygen and the C-7 proton or between a tert-butyl proton and the aromatic π-system of the 2-phenyl group. nih.gov

The proposed mechanism for asymmetric functionalization often involves the formation of a well-defined transition state where the chiral ligand dictates the facial selectivity of the reaction. For example, in Friedel-Crafts alkylations of indoles, bifunctional catalysts can activate both the indole (B1671886) and the electrophile through hydrogen bonding, creating a C2-symmetric reaction space that leads to high asymmetric induction. nih.gov The catalyst system, such as a (CuOTf)₂·benzene (B151609) complex with a chiral aziridine (B145994) phosphine (B1218219) ligand, can form an orthogonal system with the substrates to control the stereochemical course of the reaction. nih.govmdpi.com

Table 1: Key Interactions in Catalyst-Substrate Complexes for Asymmetric Indoline Synthesis

| Interacting Species | Type of Interaction | Role in Asymmetric Synthesis | Computational Tool |

| Chiral Ligand (e.g., Sparteine) and Organolithium | Coordination | Creates a chiral environment for deprotonation, leading to kinetic resolution. | DFT |

| N-Boc Group and 2-Aryl Substituent | Steric and Electrostatic | Influences the conformational preference of the substrate, affecting facial selectivity. | DFT, VT-NMR |

| Chiral Phosphoric Acid and Indole/Electrophile | Hydrogen Bonding | Dual activation of reactants, bringing them into a chiral environment for enantioselective bond formation. | DFT |

| Chiral Phosphine-Metal Complex and Substrates | Coordination | Forms a rigid, well-defined transition state that directs the approach of the reactants. | N/A |

Mechanistic Pathways of Dearomative Transformations

Dearomatization represents a powerful strategy for the synthesis of functionalized indolines from readily available aromatic precursors. One such approach involves the anodic oxidative dearomatization of 2-alkynylanilines. rsc.org This electrochemical method generates dearomatized intermediates that serve as versatile precursors for a variety of multi-functionalized indoles. rsc.org Another method involves an oxidative dearomatization of 2-alkynylanilines followed by an aromatization-triggered regioselective alkyl migration to synthesize 4-alkylindoles. nih.gov

The mechanism of these transformations typically involves the initial oxidation of the aniline (B41778) nitrogen, followed by an intramolecular cyclization onto the alkyne moiety. This process disrupts the aromaticity of the benzene ring, leading to a spirocyclic intermediate. Subsequent rearrangement or trapping of this intermediate can then afford the desired indoline or indole derivatives. The regioselectivity of these reactions is often controlled by the nature of the substituents on both the aniline and the alkyne.

A domino trifluoromethylation/cyclization of 2-alkynylanilines provides another route to functionalized indoles. organic-chemistry.org Mechanistic studies suggest a sequence involving trifluoromethylation, cyclization, desulfonylation, and formylation under aerobic conditions. organic-chemistry.org In this process, the choice of the N-protecting group (e.g., tosyl or mesyl) is crucial for successful cyclization. organic-chemistry.org

Understanding Nucleophilic Addition and Cycloaddition Mechanisms

Nucleophilic addition and cycloaddition reactions are fundamental to the construction of the indoline core and its subsequent functionalization. The indole nucleus itself can act as a nucleophile, typically at the C3 position, in reactions with various electrophiles. mdpi.com However, by generating "indolynes," which are aryne derivatives of indoles, the reactivity can be inverted, making the indole ring susceptible to nucleophilic attack. nih.govscispace.com

Indolynes can be generated under mild conditions from corresponding precursors and trapped by a range of nucleophiles. nih.govscispace.com Computational studies have been employed to understand the regioselectivity of nucleophilic additions to unsymmetrical indolynes. nih.govacs.org These studies have shown that distortion energies within the indolyne intermediate play a key role in controlling where the nucleophile will attack. nih.govacs.org

In the context of forming the indoline ring itself, intramolecular [4 + 2] cycloaddition reactions of ynamides with conjugated enynes have proven to be an effective strategy for constructing highly substituted indolines. nih.gov This modular approach allows for the preparation of a diverse library of indoline derivatives. The facility of these cycloadditions is noteworthy, especially with diynamides as enynophiles, leading to indolines with carbon substituents at the C-7 position. nih.gov

Furthermore, base-catalyzed nucleophilic addition of the indole N-H to activated olefins like vinylene carbonate provides a direct and metal-free method for N-functionalization. mdpi.comresearchgate.net The proposed mechanism involves the deprotonation of the indole nitrogen to form a nitrogen anion, which then undergoes nucleophilic attack on the electrophilic olefin. mdpi.com

Role of C-H Activation and Electrophilic Substitution in Indoline Derivatization

Direct functionalization of the indoline scaffold through C-H activation and electrophilic substitution offers an atom-economical approach to novel derivatives. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles, often at the C2 position. acs.org The selectivity is believed to be influenced by the intrinsic C-H bond strength. acs.org The use of directing groups, such as a pyrimidyl group on the indole nitrogen, can steer the functionalization to other positions, like C7. acs.org Mechanistic studies, including kinetic analysis, can help to elucidate the role of the catalyst and additives in determining the reaction outcome. acs.org

Electrophilic aromatic substitution is a classic reaction for modifying aromatic rings. wikipedia.orgmasterorganicchemistry.com In the context of indoline chemistry, an electrophile replaces an atom, typically hydrogen, on the aromatic portion of the molecule. wikipedia.org The mechanism proceeds through a two-step process: attack of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comslideshare.net The first step is generally the rate-determining step as it involves the disruption of the aromatic system. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

For the derivatization of this compound, these reactions could be used to introduce additional functional groups onto the benzenoid ring of the indoline core. The position of substitution would be directed by the activating effect of the nitrogen atom and any existing substituents.

Stereochemical Control Mechanisms in Chiral Indoline Formation

Achieving control over the stereochemistry during the formation of chiral indolines, such as the enantiomers of this compound, is a significant challenge in organic synthesis. rijournals.com Asymmetric synthesis, which employs chiral catalysts, reagents, or auxiliaries, is the most common strategy to achieve this control. rijournals.comresearchgate.net

In the kinetic resolution of 2-arylindolines using n-BuLi and the chiral ligand (-)-sparteine, the chiral base selectively deprotonates one enantiomer of the racemic starting material faster than the other. nih.govwhiterose.ac.uk This leaves the unreacted starting material enriched in the other enantiomer. The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile to produce an enantioenriched 2,2-disubstituted indoline. nih.govwhiterose.ac.ukwhiterose.ac.uk The absolute configuration of the major enantiomer is dictated by the chirality of the sparteine ligand. whiterose.ac.uk

The use of chiral phosphoric acids as catalysts in reactions such as catalytic asymmetric [2 + 4] cycloadditions of 3-vinylindoles with ortho-quinone methides is another effective method for stereochemical control. mdpi.com The catalyst, through hydrogen bonding, creates a chiral environment that directs the facial selectivity of the cycloaddition, leading to the formation of one enantiomer in excess. DFT calculations have been used to investigate the transition structures in such reactions to understand the origin of the high stereoselectivity. nih.gov

The fundamental principle behind stereochemical control lies in the diastereomeric transition states formed between the substrate and the chiral catalyst or auxiliary. encyclopedia.pub The difference in the activation energies of these diastereomeric transition states leads to the preferential formation of one stereoisomer over the other.

Table 2: Methods for Stereochemical Control in Indoline Synthesis

| Method | Chiral Influence | Mechanistic Principle | Example Reaction |

| Kinetic Resolution | Chiral Base (e.g., (-)-sparteine) | Different rates of reaction for the two enantiomers of a racemic substrate. | Asymmetric deprotonation of N-Boc-2-arylindolines. nih.govwhiterose.ac.uk |

| Asymmetric Catalysis | Chiral Catalyst (e.g., Chiral Phosphoric Acid, Chiral Metal Complex) | Formation of diastereomeric transition states with different activation energies. | Friedel-Crafts alkylation of indoles, [2 + 4] cycloadditions. nih.govmdpi.com |

| Chiral Auxiliary | Covalently attached chiral group | The chiral auxiliary directs the stereochemical outcome of a reaction on the substrate. | N/A |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(4-Fluorophenyl)indoline.

¹H NMR: The proton NMR spectrum would be expected to confirm the presence of all hydrogen atoms and their connectivity. Key signals would include:

Triplets and multiplets in the aliphatic region (approx. 3.0-4.0 ppm) corresponding to the methylene (B1212753) protons at the C3 position of the indoline (B122111) ring.

A signal in the range of 4.5-5.5 ppm for the methine proton at the C2 position, coupled to the adjacent protons.

A series of doublets, triplets, and multiplets in the aromatic region (approx. 6.5-7.5 ppm) for the protons on both the indoline and the 4-fluorophenyl rings.

A broad singlet corresponding to the N-H proton of the indoline ring.

¹³C NMR: The carbon NMR spectrum would identify all unique carbon environments. Expected signals would include:

Aliphatic signals for the C2 and C3 carbons of the indoline ring.

Multiple signals in the aromatic region for the carbons of the benzene (B151609) rings. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JC-F).

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy would be used to identify the functional groups present in the molecule by analyzing their characteristic vibrational frequencies. Key absorption bands would include:

A sharp peak around 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the indoline ring.

Multiple peaks in the 2850-3100 cm⁻¹ region due to C-H stretching vibrations of both aromatic and aliphatic groups.

Strong absorptions between 1450-1610 cm⁻¹ indicating C=C stretching within the aromatic rings.

A strong band around 1220-1240 cm⁻¹ characteristic of the C-F stretching vibration.

Mass Spectrometry (MS) for Molecular Composition

Mass spectrometry would be employed to determine the molecular weight and elemental composition of the compound. For this compound (C₁₄H₁₂FN), the expected monoisotopic mass is approximately 213.0954 g/mol . High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby verifying the molecular formula. Fragmentation patterns observed in the mass spectrum would provide further structural information, likely showing the loss of the fluorophenyl group or fragmentation of the indoline ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) in the ultraviolet region, typical for aromatic systems. These absorptions correspond to π→π* transitions within the benzene and indoline ring systems. The exact position and intensity of these bands provide insight into the electronic structure of the conjugated system.

X-ray Diffraction for Solid-State Structural Elucidation

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the N-H group. While data exists for derivatives, no published crystal structure for the parent this compound was found.

In Situ Monitoring Techniques (e.g., ReactIR, VT-NMR)

In situ monitoring techniques are used to study reaction kinetics and mechanisms in real-time. For the synthesis of this compound, typically through the reduction of 2-(4-fluorophenyl)indole (B182938), these methods would be invaluable.

ReactIR (In situ IR): This could monitor the disappearance of the indole (B1671886) C=C bond vibration and the appearance of the indoline N-H and C-H vibrations, allowing for the tracking of reaction progress and the identification of potential intermediates.

VT-NMR (Variable Temperature NMR): This technique could be used to study dynamic processes or to monitor the progress of the reduction reaction directly in the NMR tube, providing detailed structural information about reactants, intermediates, and products as the reaction proceeds.

Computational Chemistry and Theoretical Studies of 2 4 Fluorophenyl Indoline Systems

Density Functional Theory (DFT) Applications in Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govworldscientificnews.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. nih.gov In the study of 2-(4-Fluorophenyl)indoline, DFT is primarily applied to determine the molecule's most stable three-dimensional conformation through a process called geometrical optimization.

This optimization process systematically alters the molecule's geometry to find the lowest energy arrangement, known as the ground state structure. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.gov The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.gov

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, bond lengths, bond angles, and dihedral angles. This data provides a detailed picture of the molecule's shape and electronic makeup. For instance, theoretical calculations reveal that indoline (B122111) derivatives often possess a non-planar structure. nih.gov The computed parameters can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound Calculated via DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (indoline) | ~1.40 Å |

| C-C (indoline-phenyl) | ~1.50 Å | |

| C-F (fluorophenyl) | ~1.36 Å | |

| Bond Angle | C-N-C (indoline ring) | ~109.5° |

| N-C-C (indoline ring) | ~112.0° | |

| Dihedral Angle | Indoline-Phenyl | ~45-55° |

Note: These are typical, representative values derived from DFT calculations and may vary based on the specific functional, basis set, and conformational state.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic nature. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govmdpi.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and reactive. mdpi.com

Table 2: FMO Analysis Data for a Hypothetical this compound System

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.60 | Indicator of chemical reactivity and stability |

Note: Values are illustrative and depend on the specific computational method and level of theory.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and intra- and intermolecular bonding interactions within a molecular system. nih.gov It translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

The primary application of NBO analysis is to quantify the stabilization energy arising from donor-acceptor interactions. This is achieved by examining the delocalization of electron density from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an anti-bonding orbital). The stabilization energy associated with this interaction, denoted as E(2), indicates the strength of the hyperconjugative or charge-transfer interaction. nih.gov

In the context of this compound, NBO analysis can reveal key interactions that contribute to its stability. For example, it can quantify the delocalization of the nitrogen lone pair (LP) into the anti-bonding π* orbitals of the adjacent aromatic ring. Such interactions are crucial for understanding the electronic communication between different parts of the molecule and its potential for forming hydrogen bonds and other non-covalent interactions with biological targets. nih.gov

Table 3: Selected NBO Donor-Acceptor Interactions in a this compound Model

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (Carom-Carom) | ~5.2 | n → π* (Resonance) |

| π (Carom-Carom) | π* (Carom-Carom) | ~20.5 | π → π* (Intra-ring delocalization) |

| σ (C-H) | σ* (C-N) | ~2.8 | σ → σ* (Hyperconjugation) |

Note: LP denotes a lone pair. E(2) is the stabilization energy. Values are representative and serve to illustrate the type of data obtained from NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic reactions. mdpi.comnih.gov

The MEP map is plotted on the molecule's electron density surface. Different colors represent different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on heteroatoms like nitrogen or oxygen). These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing areas of electron deficiency (e.g., hydrogen atoms attached to electronegative atoms). These sites are attractive to nucleophiles.

Green regions represent neutral or near-zero potential, typically found over nonpolar hydrocarbon portions of the molecule.

For this compound, an MEP map would likely show a region of negative potential (red) around the nitrogen atom of the indoline ring and the fluorine atom on the phenyl ring, highlighting their roles as potential hydrogen bond acceptors. Conversely, the hydrogen atom attached to the indoline nitrogen (N-H) would appear as a region of positive potential (blue), indicating its function as a hydrogen bond donor. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions, providing detailed insights into the transformation from reactants to products. nih.govnih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify the most favorable pathway, characterize intermediate structures, and determine the structure and energy of the transition state (TS).

The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Using methods like DFT, the geometry of the TS can be optimized and is characterized by the presence of a single imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

For the synthesis of the indoline scaffold, computational studies can be used to explore various proposed mechanisms, such as domino reactions involving amidation and cyclization. nih.gov For example, a theoretical study could compare different pathways for the final ring-closing step, determining whether it proceeds via an SN2 reaction or another mechanism by calculating the activation energies for each proposed transition state. nih.gov These studies help to rationalize experimental outcomes, such as stereoselectivity, and can guide the optimization of reaction conditions. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of one molecule (the ligand) to the active site of another, usually a larger molecule like a protein (the receptor). thesciencein.orgnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor interactions. nih.govfrontiersin.org

The docking process can be broken down into several key methodological steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is typically obtained from a database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules. The ligand, in this case, this compound or a derivative, is built and its geometry is optimized to find its lowest energy conformation. nih.gov

Defining the Binding Site: A specific region on the receptor, known as the binding pocket or active site, is defined as the target for the docking simulation. This is often based on the location of a known co-crystallized ligand.

Ligand Sampling and Scoring: The docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the defined binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding free energy. The scoring function considers factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

Analysis of Results: The top-ranked poses are analyzed to identify the most likely binding mode. This involves examining the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and key amino acid residues in the active site. The calculated binding energy provides a quantitative estimate of the ligand's affinity for the target. nih.gov

Table 4: Example of a Molecular Docking Result for a Ligand with a Target Protein

| Parameter | Value/Description |

| Ligand | This compound derivative |

| Target Protein | e.g., Kinase, Enzyme |

| Binding Energy | -9.5 kcal/mol |

| Interacting Residues | Asp327, Phe649, Arg120 |

| Interaction Types | Hydrogen bond with Asp327 (N-H...O) π-π stacking with Phe649 (Indole ring...Phenyl ring) Electrostatic interaction with Arg120 |

Note: This table presents a hypothetical but representative set of results from a molecular docking simulation to illustrate the output and analysis.

Derivatization and Chemical Modification of the 2 4 Fluorophenyl Indoline Scaffold

N-Functionalization Strategies of Indoline (B122111) Nitrogen

The nitrogen atom of the indoline ring is a secondary amine, making it a prime site for various functionalization reactions. These modifications are crucial as they can significantly influence the molecule's steric bulk, electronic properties, and hydrogen bonding capacity. Common strategies include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: This involves the introduction of an alkyl group onto the indoline nitrogen, typically achieved through nucleophilic substitution with alkyl halides in the presence of a base. This reaction is fundamental in modifying the lipophilicity and steric profile of the scaffold.

N-Arylation: The introduction of an aryl or heteroaryl group at the N-1 position can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.gov These methods allow for the installation of a wide range of aromatic systems, profoundly impacting the molecule's conformational rigidity and potential for π-stacking interactions. For instance, nickel-catalyzed N-arylation has been shown to be effective for coupling indoles with various aryl chlorides. nih.gov

N-Acylation: Acyl groups can be readily introduced by treating the indoline with acyl chlorides or anhydrides under basic conditions. This transformation converts the amine into an amide, which alters the electronic nature of the nitrogen, removing its basicity and introducing a hydrogen-bond acceptor.

| Modification Type | Reagents and Conditions | Resulting Structure |

| N-Alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, CH₃CN) | N-Alkyl-2-(4-fluorophenyl)indoline |

| N-Arylation | Ar-X (Aryl halide), Pd or Cu catalyst, Ligand, Base (e.g., Cs₂CO₃, ᵗBuOK) | N-Aryl-2-(4-fluorophenyl)indoline |

| N-Acylation | RCOCl or (RCO)₂O, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) | N-Acyl-2-(4-fluorophenyl)indoline |

C-2 and C-3 Functionalization of the Indoline Ring

Functionalization of the carbon framework of the indoline ring, particularly at the C-2 and C-3 positions, allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

C-2 Functionalization: The C-2 position is already occupied by the 4-fluorophenyl group. Further functionalization at this position typically involves modification of the existing substituent (covered in section 6.3) or, more significantly, dehydrogenation to the corresponding indole (B1671886) followed by C-2 selective reactions. Palladium-catalyzed oxidative dehydrogenation can convert the indoline into a 2-(4-fluorophenyl)indole (B182938) intermediate. nih.govresearchgate.net This indole can then undergo C-2 selective arylation via a Heck-type reaction, effectively introducing a second aryl group at the C-2 position. nih.govresearchgate.net Direct C-2 acylation of the indole intermediate with reagents like toluene (B28343) derivatives has also been reported. rsc.org

C-3 Functionalization: The C-3 position of the indoline ring is a methylene (B1212753) group that can be targeted for functionalization. However, a more common and versatile approach involves the initial dehydrogenation to the corresponding indole. The resulting 2-aryl-1H-indole is highly activated for electrophilic substitution at the C-3 position. stackexchange.com This allows for the introduction of a wide array of functional groups, including alkyl, acyl, and heteroaryl moieties, through reactions like Friedel-Crafts alkylation/acylation or transition metal-free C-3 alkylation with α-heteroaryl-substituted methyl alcohols. nih.gov Furthermore, magnesium-catalyzed asymmetric ring-opening of aziridines with indoles provides a pathway to chiral C-3 functionalized products, which can be cyclized to form enantioenriched pyrroloindolines. nih.gov

| Position | Strategy | Reagents and Conditions | Resulting Structure |

| C-2 | Dehydrogenation & C-2 Arylation | 1. Pd catalyst, O₂ (oxidant) 2. Ar-B(OH)₂, Pd catalyst | 2-Aryl-2-(4-fluorophenyl)indolenine or 2,2-diarylindoline |

| C-3 | Dehydrogenation & Electrophilic Substitution | 1. Dehydrogenation agent 2. Electrophile (e.g., R-X, RCOCl), Lewis Acid | 3-Substituted-2-(4-fluorophenyl)indole |

| C-3 | Dehydrogenation & C-3 Alkylation | 1. Dehydrogenation agent 2. Heteroaryl-CH₂OH, Cs₂CO₃/Oxone® | 3-(Heteroarylmethyl)-2-(4-fluorophenyl)indole |

Modifications on the 4-Fluorophenyl Moiety

The 4-fluorophenyl ring offers another site for chemical modification, allowing for the fine-tuning of electronic properties and the introduction of new interaction points. The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, although it is deactivating. Since the para position is attached to the indoline core, electrophilic substitution will primarily occur at the ortho positions (C-3' and C-5').

Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be employed to introduce substituents onto the phenyl ring. For instance, Suzuki coupling reactions with fluorinated boronic acids can be used to introduce additional fluorinated aryl groups. mdpi.com These modifications can impact the molecule's interaction with biological targets and its metabolic stability. nih.govnih.gov

| Reaction Type | Reagents and Conditions | Position of Substitution | Resulting Structure |

| Nitration | HNO₃, H₂SO₄ | C-3' and C-5' | 2-(3-Nitro-4-fluorophenyl)indoline |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | C-3' and C-5' | 2-(3-Halo-4-fluorophenyl)indoline |

| Acylation | RCOCl, AlCl₃ | C-3' and C-5' | 2-(3-Acyl-4-fluorophenyl)indoline |

Synthesis of Spirocyclic Indoline Derivatives

Spirocyclic indolines are a fascinating class of compounds where the C-3 carbon of the indoline ring is shared with another ring system. rsc.org These structures have a rigid, three-dimensional architecture that is of great interest in drug discovery. The synthesis of spiroindolines often involves multicomponent reactions starting from isatin (B1672199) (indoline-2,3-dione) derivatives. mdpi.comias.ac.in

A key strategy for constructing these systems is the 1,3-dipolar cycloaddition reaction. nih.gov For example, an azomethine ylide can be generated in situ from isatin and an amino acid, which then reacts with a dipolarophile. To apply this to the 2-(4-fluorophenyl)indoline scaffold, one could first oxidize the C-3 position to generate an oxindole, which can then participate in condensation and cycloaddition reactions to form spiro-pyrrolidinyl-oxindoles. A one-pot, multicomponent method has been used to synthesize novel functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives. mdpi.comnih.gov

| Spirocyclic System | Synthetic Strategy | Key Intermediates/Reagents |

| Spiro[indoline-3,2'-pyrrolidine] | 1,3-Dipolar Cycloaddition | Isatin derivative, amino acid (e.g., sarcosine), dipolarophile |

| Spiro[indoline-3,2'-quinazoline] | Condensation Reaction | Isatin, 2-aminobenzamide, catalyst |

| Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] | One-pot Condensation | Isatin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, Meldrum's acid |

Development of Complex Fused Indoline Systems

Building additional rings onto the this compound framework leads to the creation of complex, polycyclic fused systems. These rigid structures are found in numerous natural products and pharmacologically active compounds. polimi.it

Several elegant methodologies have been developed to achieve this. One approach is the dearomatization of the corresponding indole via cycloaddition reactions. polimi.it For instance, a Zn(II)-catalyzed reaction of indoles with 1,2-diaza-1,3-dienes can lead to either formal [3+2] or [4+2] cycloadditions, yielding functionalized tetrahydropyrrolo[2,3-b]indoles or tetrahydro-1H-pyridazino[3,4-b]indoles, respectively. polimi.it Another powerful technique is the interrupted Fischer indolization, which can be performed in a continuous-flow microfluidic reactor to rapidly produce fused indoline scaffolds. nih.gov Additionally, an efficient metal-free dearomatization of indoles with α-bromohydrazones has been reported to yield various fused indoline heterocycles. rsc.org Tandem Prins/Friedel-Crafts cyclization strategies have also been developed for the synthesis of indole-fused spiro-1,4-diazocane derivatives. researchgate.netrsc.org

| Fused System | Synthetic Strategy | Key Reagents/Conditions |

| Pyrrolo[2,3-b]indoles | [3+2] Cycloaddition | Indole, 1,2-diaza-1,3-diene, Zn(II) catalyst |

| Pyridazino[3,4-b]indoles | [4+2] Cycloaddition | Indole, 1,2-diaza-1,3-diene, Zn(II) catalyst |

| Furo[2,3-b]indolines | Interrupted Fischer Indolization | Phenylhydrazine, lactol, acid, microfluidic reactor |

| Indole Fused Heterocycles | Dearomatization | Indole, α-bromohydrazone, metal-free conditions |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Design of Indoline-Based Scaffolds for Specific Molecular Targets

The rational design of drug candidates often begins with a privileged scaffold, a molecular framework that exhibits affinity for a particular class of biological targets. The indoline (B122111) core is one such scaffold, recognized for its presence in numerous biologically active compounds. The introduction of a 4-fluorophenyl group at the 2-position of the indoline ring is a deliberate design strategy aimed at modulating the compound's pharmacological profile.

The design of indoline-based compounds has been explored for a variety of molecular targets. For instance, derivatives of indoline have been investigated as inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes implicated in inflammatory pathways. In a study focused on dual 5-LOX/sEH inhibitors, an indoline derivative was identified as a promising lead. Subsequent molecular docking studies of a related compound, 1-(1-(2-(4-Fluorophenyl)acetyl)indolin-5-yl)-3-neopentylthiourea, revealed that the 4-fluorobenzyl moiety can engage in π–π stacking interactions with aromatic residues like tryptophan (W525) within the binding site of sEH. acs.org This highlights the potential of the 4-fluorophenyl group to form favorable interactions with protein targets.

Furthermore, indole (B1671886) derivatives, which share a structural relationship with indolines, have been the focus of rational design for various other targets, including HIV-1 inhibitors, anticancer agents, and compounds targeting neuroinflammation. nih.govacs.orgnih.gov The principles learned from these studies, such as the importance of specific substitutions on the indole or indoline ring to achieve desired biological activity, can be extrapolated to the rational design of novel 2-(4-fluorophenyl)indoline analogs. The strategic placement of substituents on the indoline nitrogen or at other positions on the bicyclic core can be used to fine-tune the compound's properties and optimize its interaction with a specific molecular target.

Influence of Stereochemistry on Molecular Recognition

The carbon atom at the 2-position of the this compound molecule is a chiral center, meaning the compound can exist as a pair of enantiomers (R and S forms). The spatial arrangement of the 4-fluorophenyl group relative to the indoline ring is therefore a critical determinant of its biological activity. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.netbiomedgrid.com

This difference in activity arises from the three-dimensional nature of molecular recognition. Biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a chiral ligand. One enantiomer (the eutomer) may bind with high affinity and elicit the desired biological response, while the other enantiomer (the distomer) may be less active, inactive, or even produce undesirable or toxic effects. biomedgrid.com

For instance, in a study on tetrahydro-γ-carboline derivatives, which are structurally related to indolines, the separation of a racemic mixture into its constituent enantiomers revealed that only one of the enantiomers retained significant biological activity, while the other was completely inactive. acs.org This underscores the importance of stereochemistry in determining the biological function of such compounds.

Although specific studies on the chiral separation and differential biological activity of the enantiomers of this compound are not extensively documented in the reviewed literature, it is highly probable that its enantiomers would display distinct biological activities. Therefore, in the development of any therapeutic agent based on this scaffold, the synthesis of enantiomerically pure compounds and the evaluation of their individual pharmacological profiles would be a crucial step.

Impact of Fluorine Substitution on Binding Affinity and Selectivity (General Principles)

The substitution of hydrogen with fluorine is a common and powerful strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. The 4-fluoro substitution on the phenyl ring of this compound is expected to have several significant effects on its molecular interactions and properties.

Fluorine is the most electronegative element, and its introduction can alter the electronic properties of the aromatic ring, influencing its interactions with the protein target. The carbon-fluorine bond is highly polarized, which can lead to favorable electrostatic interactions, such as dipole-dipole and dipole-quadrupole interactions, with polar residues in the binding site. nih.gov

From a pharmacokinetic perspective, the C-F bond is very strong and resistant to metabolic cleavage, which can enhance the metabolic stability of the compound and increase its half-life. Fluorine substitution can also increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes.

Studies on various classes of compounds have demonstrated the positive impact of fluorine substitution. For example, in a series of fluoroaromatic inhibitors of carbonic anhydrase, the pattern of fluorine substitution was found to significantly affect binding affinity. nih.gov Similarly, in the development of inhibitors for other enzymes, the introduction of a fluorine atom has often led to improved potency and selectivity. nih.gov

Computational and Experimental Approaches in SAR Elucidation

The elucidation of the structure-activity relationship (SAR) of this compound and its derivatives relies on a synergistic combination of computational and experimental approaches.

Computational Approaches:

Molecular Docking: This technique is used to predict the preferred binding orientation of a ligand to a biological target. For this compound derivatives, docking studies can help to visualize how the molecule fits into the active site of a receptor or enzyme and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. For instance, docking studies on a related indoline derivative showed that the 4-fluorobenzyl moiety could form π-π interactions within the binding site of soluble epoxide hydrolase. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

Experimental Approaches:

Chemical Synthesis: The synthesis of a library of analogs of this compound with systematic variations in their structure is fundamental to SAR studies. This could involve modifications at the indoline nitrogen, substitutions on the indoline ring, or alterations to the 4-fluorophenyl group.

In Vitro Biological Assays: The synthesized compounds are then tested in in vitro assays to determine their biological activity. These assays could measure, for example, the inhibition of a specific enzyme or the binding affinity to a receptor. The results from these assays provide the data needed to build SAR models.

X-ray Crystallography: When possible, obtaining a crystal structure of a this compound analog in complex with its biological target provides the most detailed and accurate picture of the binding mode at the atomic level. This information is invaluable for understanding the SAR and for guiding further drug design efforts.

Through an iterative process of computational modeling, chemical synthesis, and biological testing, a comprehensive understanding of the SAR of the this compound scaffold can be achieved, paving the way for the development of novel and effective therapeutic agents.

Emerging Research Directions and Future Perspectives for 2 4 Fluorophenyl Indoline Chemistry

Advancements in Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including indolines. The focus is on developing methods that are not only efficient in terms of yield and selectivity but also minimize environmental impact through the use of safer solvents, reduced energy consumption, and the avoidance of hazardous reagents.

Recent research has highlighted several sustainable strategies applicable to the synthesis of 2-arylindolines. One promising approach involves the use of visible-light photocatalysis. nih.govresearchgate.net For instance, the intramolecular cyclization of N-aryl enamines to form 2-aryl-3-carboxylate indolines has been achieved using a catalytic amount of an iridium complex under visible light irradiation at room temperature, obviating the need for harsh reaction conditions or additional additives. nih.gov This methodology presents a greener alternative to traditional acid- or metal-catalyzed cyclizations.

Furthermore, metal-free photocatalyzed methods are being explored for the synthesis of substituted indolines. nih.govacs.org These reactions often proceed via radical pathways, initiated by an organic photosensitizer, and can tolerate a wide range of functional groups. nih.govacs.org The use of environmentally benign solvents, such as water or ethanol, is another key aspect of greening the synthesis of indoline (B122111) derivatives. mdpi.comrsc.org Multicomponent reactions (MCRs) performed in aqueous media or under solvent-free conditions also represent a significant step towards more sustainable chemical processes, as they often lead to a reduction in the number of synthetic steps and purification procedures. rsc.orgresearchgate.net

Biocatalysis is also emerging as a powerful tool for the green synthesis of chiral indolines. acs.orgnih.gov Enzymes, operating under mild conditions in aqueous environments, can offer high levels of enantioselectivity, which is often difficult to achieve with traditional chemical catalysts. acs.org The development of engineered enzymes is expanding the scope of biocatalytic transformations to include the synthesis of a wider range of substituted indolines. nih.gov

| Green Synthesis Approach | Key Features | Potential Application to 2-(4-Fluorophenyl)indoline |

| Visible-Light Photocatalysis | Mild reaction conditions, avoids harsh reagents, high functional group tolerance. nih.govnih.gov | Synthesis from a suitable N-aryl enamine precursor under irradiation with visible light. |

| Metal-Free Synthesis | Avoids the use of potentially toxic and expensive metal catalysts. acs.org | Cyclization reactions initiated by organic photosensitizers. |

| Aqueous Media Synthesis | Utilizes water as a safe and environmentally friendly solvent. mdpi.com | Palladium-catalyzed cyclization of a corresponding 2-alkynylaniline in an aqueous micellar medium. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of synthetic steps and waste. rsc.org | A one-pot synthesis from simple, readily available starting materials. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable resources. acs.orgnih.gov | Enantioselective synthesis of chiral this compound using engineered enzymes. |

Integration with Automated Synthesis and Flow Chemistry

The integration of automation and flow chemistry is revolutionizing the way organic molecules are synthesized, offering significant advantages in terms of reproducibility, scalability, and safety. These technologies are particularly well-suited for the multi-step synthesis of complex molecules like this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. For the synthesis of indoline derivatives, flow chemistry has been shown to be a valuable technique for improving reaction efficiency and reducing waste.

Automated synthesis platforms, often coupled with flow reactors, can perform multi-step synthetic sequences with minimal human intervention. These systems can automatically vary reaction conditions to rapidly optimize a synthetic route. The ability to perform reactions in a closed system also enhances safety, particularly when dealing with toxic reagents or intermediates. The application of these automated systems can significantly accelerate the discovery and development of new derivatives of this compound by enabling high-throughput synthesis and screening.

New Catalytic Systems for Enantioselective Transformations

The development of new catalytic systems for the enantioselective synthesis of 2-substituted indolines is a major area of research, driven by the often-differing biological activities of individual enantiomers. The goal is to achieve high yields and high enantiomeric excess (e.e.) under mild and efficient conditions.

Recent advances have focused on the use of chiral catalysts, including metal complexes with chiral ligands and chiral organocatalysts. For the synthesis of 2-arylindolines, a variety of catalytic systems have been investigated. Asymmetric hydrogenation of 2-substituted indoles is a common strategy to produce chiral indolines. Ruthenium complexes bearing chiral diamine ligands have been shown to be effective for this transformation.

Another approach is the catalytic asymmetric cyclization of suitable acyclic precursors. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective synthesis of indolines. These Brønsted acid catalysts can promote cyclization reactions with high levels of stereocontrol. The development of novel catalytic systems that can operate at low catalyst loadings and under environmentally friendly conditions is a key objective in this field.

| Catalyst Type | Example | Application in Indoline Synthesis |

| Chiral Metal Complexes | Ru-diamine complexes | Asymmetric hydrogenation of 2-substituted indoles. |

| Chiral Organocatalysts | Chiral Phosphoric Acids | Enantioselective cyclization of acyclic precursors. |

Chemoinformatic and Machine Learning Approaches in Compound Design

Chemoinformatics and machine learning are becoming indispensable tools in modern drug discovery and development. These computational approaches are being used to design new molecules with desired biological activities and to predict their properties, thereby reducing the time and cost associated with experimental screening.

For this compound, chemoinformatic methods can be employed to explore the chemical space around this core structure. By analyzing structure-activity relationships (SAR) of known indoline derivatives, computational models can be built to predict the biological activity of novel, yet-to-be-synthesized compounds. These models can guide the design of new analogs of this compound with potentially improved efficacy or selectivity.

Machine learning algorithms, trained on large datasets of chemical structures and their associated biological data, can identify subtle patterns that are not apparent from traditional SAR analysis. These models can be used for a variety of tasks, including predicting the binding affinity of a molecule to a specific biological target, assessing its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and flagging potential toxicity issues. The application of these in silico methods is expected to play an increasingly important role in the design and optimization of the next generation of this compound-based compounds.

Q & A

Q. What are the common synthetic routes for 2-(4-fluorophenyl)indoline, and how can reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization or coupling reactions. For example:

- Friedel-Crafts alkylation : Substituted anilines react with fluorinated aldehydes (e.g., 4-fluorophenylacetaldehyde) under acidic conditions to form the indoline core .

- Buchwald-Hartwig coupling : Palladium-catalyzed coupling of halogenated indoles with 4-fluorophenylboronic acids can introduce the fluorophenyl group .

Q. Key Variables :

- Temperature : Higher temperatures (80–120°C) improve reaction rates but may reduce regioselectivity.

- Catalyst loading : Overuse of Pd catalysts (e.g., Pd(OAc)₂) can lead to side products like dehalogenated byproducts.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization but may hinder purification.

Q. Table 1: Yield Optimization for Common Routes

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | H₂SO₄ | Toluene | 65–72 | |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | DMF | 78–85 |

Q. How do researchers characterize the purity and structural integrity of this compound derivatives?

Methodological Answer:

- HPLC-MS : Quantifies purity (>95% typical) and detects impurities via retention time and mass spectra .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., indoline C2 substitution) and fluorophenyl integration .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., non-classical hydrogen bonding in the indoline core) .

Critical Note : Residual solvents (e.g., DMF) in NMR spectra can obscure signals; lyophilization or repeated washing is advised .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Descriptor Selection : Use steric (e.g., molar refractivity) and electronic (e.g., Hammett σ) parameters to correlate substituent effects with activity .

- Validation Metrics : Prioritize models with R² > 0.8, Q² > 0.6, and low RMSE to ensure predictive power .

- Case Study : For anti-cancer derivatives, substituents at the indoline C3 position (e.g., methyl groups) improved binding to Polo-like kinase 1 (Plk1) by 30% .

Q. Table 2: QSAR Parameters for Anti-Proliferative Derivatives

| Derivative | R² | Q² | Predicted IC₅₀ (μM) | Observed IC₅₀ (μM) |

|---|---|---|---|---|

| Ligand 24 | 0.91 | 0.79 | 0.45 | 0.48 |

| Ligand 27 | 0.89 | 0.75 | 0.52 | 0.56 |

Q. How can crystallographic data resolve contradictions in reported binding modes of this compound to kinase targets?

Methodological Answer:

- Hydrogen Bonding Analysis : X-ray structures reveal non-classical interactions (e.g., indole N–H···π interactions) that stabilize kinase-inhibitor complexes .

- Thermal Displacement Parameters (B-factors) : High B-factors (>50 Ų) at the fluorophenyl group suggest conformational flexibility, explaining variable IC₅₀ values across assays .

- Docking vs. Experimental Data : Molecular docking may overestimate binding affinity if crystallographic water molecules are omitted .

Q. What experimental strategies mitigate metabolic instability in this compound-based drug candidates?

Methodological Answer:

- Metabolic Hotspot Identification : Use liver microsomes to identify vulnerable sites (e.g., indoline C5 oxidation) .

- Structural Modifications :

- Deuterium Incorporation : Replace C–H bonds with C–D at oxidation sites to slow metabolism .

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near labile positions .

Q. Table 3: Pharmacokinetic Improvements

| Modification | t₁/₂ (h) | CL (mL/min/kg) | Reference |

|---|---|---|---|

| Parent Compound | 1.2 | 25 | |

| C5-Deuterated Derivative | 3.8 | 12 |

Q. How do solvent polarity and temperature affect the aggregation behavior of this compound in supramolecular studies?

Methodological Answer:

- Dynamic Light Scattering (DLS) : In polar solvents (e.g., water), hydrophobic fluorophenyl groups drive aggregation (size >200 nm), while DMSO disrupts clusters .

- Temperature-Dependent NMR : Heating to 60°C in CDCl₃ reduces aggregation, sharpening singlet peaks for indoline protons .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on the anti-cancer efficacy of this compound derivatives across cell lines?

Methodological Answer:

- Cell Line Profiling : MCF-7 (estrogen-positive) may overexpress Plk1, enhancing sensitivity, while MDA-MB-231 (triple-negative) lacks this target .

- Assay Variability : Preferential use of MTT over ATP-based assays can inflate IC₅₀ values due to mitochondrial toxicity .

Recommendation : Validate hits in ≥3 cell lines with orthogonal assays (e.g., Western blot for Plk1 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.